1-Iodoundecane

Description

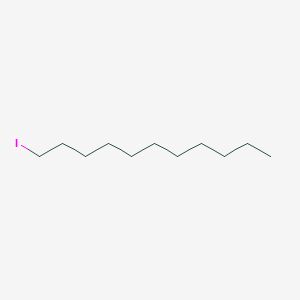

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUQOQPBCHJHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063394 | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-44-4 | |

| Record name | Undecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Iodoundecane from 1-Undecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-iodoundecane from 1-undecanol, a key transformation in the preparation of various intermediates for research and drug development. This compound serves as a versatile building block, enabling the introduction of an eleven-carbon alkyl chain in the synthesis of complex organic molecules. This document details two robust and widely applicable synthetic methodologies, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic workflows.

Core Synthetic Strategies

The conversion of the primary alcohol, 1-undecanol, to the corresponding alkyl iodide, this compound, can be efficiently achieved through two principal methods:

-

One-Pot Iodination using Triphenylphosphine and Iodine: This method, a variation of the Appel reaction, offers a direct and high-yielding conversion of the alcohol to the iodide in a single step.

-

Two-Step Finkelstein-Type Reaction: This approach involves the initial activation of the alcohol by converting it to a sulfonate ester, such as a tosylate, followed by a nucleophilic substitution with an iodide salt.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary methods discussed in this guide, allowing for a direct comparison of their efficacy.

| Parameter | Method 1: Triphenylphosphine & Iodine | Method 2: Finkelstein-Type (via Tosylate) |

| Starting Material | 1-Undecanol | 1-Undecanol |

| Key Reagents | Triphenylphosphine, Iodine, Imidazole | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Iodide |

| Solvent(s) | Dichloromethane | 1. Dichloromethane2. Acetone |

| Reaction Temperature | Room Temperature | 1. 0 °C to Room Temperature2. Reflux |

| Reaction Time | ~1.5 hours | 1. ~4-6 hours2. ~4 hours |

| Reported Yield | High (approaching 99%) | High (typically >85% over two steps) |

| Workup/Purification | Aqueous quench, filtration, silica plug | Aqueous workup, extraction, crystallization/chromatography |

Experimental Protocols

Method 1: One-Pot Iodination using Triphenylphosphine and Iodine

This protocol is adapted from a procedure for the synthesis of 1-iodododecane and is expected to provide a high yield of this compound.

Materials:

-

1-Undecanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Hexanes

-

Pentane

-

Silica gel

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 1-undecanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.3 eq) and triphenylphosphine (1.3 eq).

-

To the stirred solution, add iodine (1.3 eq) portion-wise. The reaction is exothermic and the solution will turn dark brown.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by passing it through a plug of silica gel, eluting with hexanes. Further purification can be achieved by recrystallization from pentane at low temperature to yield pure this compound.

Method 2: Two-Step Finkelstein-Type Reaction via Undecyl Tosylate

This method involves two distinct chemical transformations: the formation of undecyl tosylate and its subsequent conversion to this compound.

Part A: Synthesis of Undecyl Tosylate

Materials:

-

1-Undecanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), dry

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-undecanol (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield undecyl tosylate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound from Undecyl Tosylate

Materials:

-

Undecyl Tosylate (from Part A)

-

Sodium Iodide (NaI), anhydrous

-

Acetone, dry

-

Pentane

-

10% aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve undecyl tosylate (1.0 eq) in dry acetone.

-

Add anhydrous sodium iodide (1.2 eq) to the solution.

-

Heat the mixture to a gentle reflux and maintain for 4 hours. A precipitate of sodium tosylate will form.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between pentane and a 10% aqueous sodium thiosulfate solution.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow and chemical transformations described in this guide.

Caption: Comparative workflow of the one-pot and two-step syntheses of this compound.

Caption: Reaction pathways for the synthesis of this compound via two distinct methods.

physical and chemical properties of 1-Iodoundecane

An In-depth Technical Guide to 1-Iodoundecane

Introduction

This compound (CAS No. 4282-44-4) is a linear alkyl iodide with the chemical formula CH₃(CH₂)₁₀I.[1][2] As a member of the halogenated alkane family, it serves as a valuable intermediate in organic synthesis and a research chemical.[3] Its utility stems from the reactivity of the carbon-iodine bond, which is susceptible to nucleophilic substitution and the formation of organometallic reagents. This document provides a comprehensive overview of the , detailed experimental protocols, and safety information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a liquid at room temperature.[1][2] It is generally insoluble in water but soluble in common organic solvents, a characteristic typical of long-chain alkyl halides.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below. It should be noted that there is a discrepancy in the reported melting point values across different suppliers.

| Property | Value | Reference(s) |

| CAS Number | 4282-44-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₃I | [3][4][5] |

| Molecular Weight | 282.20 g/mol | [1][2][3][4] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 125-130 °C @ 5 mmHg | [1][2][6][7] |

| Melting Point | -15.99 °C / 2 °C | [6][7] |

| Density | 1.22 g/mL at 25 °C | [1][2][6][8] |

| Refractive Index (n₂₀/D) | 1.4849 | [1][2][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| LogP | 6.40 | [5] |

Chemical Reactivity

The primary site of reactivity in this compound is the C-I bond. The iodine atom is a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This allows this compound to readily participate in nucleophilic substitution reactions (Sₙ2), where the iodide is replaced by a variety of functional groups. It can also be used to form Grignard reagents by reacting with magnesium metal, creating a powerful carbon-based nucleophile for forming new carbon-carbon bonds.

Caption: Nucleophilic substitution (Sₙ2) reaction of this compound.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy Type | Data Summary | Reference(s) |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review in the NIST WebBook.[9] | [9] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available from various sources, showing characteristic C-H stretching and bending vibrations for the alkyl chain.[4] | [4] |

| Gas Chromatography (GC) | Retention index data is available for both polar and non-polar columns, which is useful for analytical method development.[4][10] | [4][10] |

Experimental Protocols

Synthesis of this compound via Appel Reaction

A common method for synthesizing this compound is from its corresponding alcohol, 1-undecanol, using iodine and triphenylphosphine in a procedure analogous to the Appel reaction.

Materials:

-

1-Undecanol

-

Triphenylphosphine (P(C₆H₅)₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Silica gel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1-undecanol (1.0 eq).

-

Dilute the alcohol with anhydrous dichloromethane.

-

Add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq) to the stirred solution. The reaction is exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize excess iodine.

-

Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like hexanes.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via silica gel chromatography, eluting with hexanes, to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method: HPLC Analysis

This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

Column: Newcrom R1 or equivalent C18 column.[5] Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5] Detection: UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS). Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities.[5]

Safety and Handling

This compound is classified as an irritant.[4] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference(s) |

| GHS07 | H315 | Causes skin irritation | [1][4] |

| GHS07 | H319 | Causes serious eye irritation | [1][4] |

| GHS07 | H335 | May cause respiratory irritation | [1][4] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1] Storage: Keep in a dark place, sealed in a dry, room temperature environment.[11] Some suppliers provide it stabilized with copper.[4]

References

- 1. 1-碘十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 4282-44-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Undecane, 1-iodo- | SIELC Technologies [sielc.com]

- 6. CAS 4282-44-4 | 1100-H-X7 | MDL MFCD00001087 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound [stenutz.eu]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. 4282-44-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Iodoundecane: Physicochemical Properties

This technical guide serves as a core reference for researchers, scientists, and professionals in drug development, providing essential physicochemical data for 1-Iodoundecane.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 4282-44-4 | [1][2][3][4] |

| Molecular Weight | 282.20 g/mol | [1][4][5][6] |

| Molecular Formula | C11H23I | [1][2][3] |

Visualization of Core Properties

The following diagram illustrates the direct association between the chemical compound and its key identifiers.

Caption: Relationship between this compound and its primary identifiers.

Experimental Protocols

This document focuses on the fundamental physicochemical properties of this compound, for which experimental protocols for determination are standardized and widely available in chemical literature. For instance, molecular weight is typically determined by mass spectrometry.[2] The CAS number is a unique identifier assigned by the Chemical Abstracts Service.

References

Spectroscopic Profile of 1-Iodoundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-iodoundecane, a valuable intermediate in organic synthesis and drug discovery. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the undecyl chain. The chemical shifts are influenced by the electronegativity of the iodine atom, which deshields the adjacent methylene protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~3.19 | Triplet | ~7.0 | I-CH₂- |

| ~1.82 | Quintet | ~7.2 | I-CH₂-CH₂- |

| ~1.26 | Multiplet | - | -(CH₂)₈- |

| ~0.88 | Triplet | ~6.8 | -CH₃ |

Note: Predicted values based on data for homologous 1-iodoalkanes. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom directly bonded to the iodine atom experiences a significant upfield shift compared to a typical alkane chain.

| Chemical Shift (δ) (ppm) | Assignment |

| ~33.7 | I-CH₂- |

| ~31.9 | I-CH₂-CH₂- |

| ~29.5 | -(CH₂)₇- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

| ~7.3 | I-CH₂- |

Note: Predicted values based on data for homologous 1-iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (asymmetric, -CH₂-) |

| 2853 | Strong | C-H stretch (symmetric, -CH₂-) |

| 1465 | Medium | C-H bend (-CH₂- scissoring) |

| ~1200-1250 | Medium-Weak | CH₂ wagging |

| ~590 | Medium | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 282 | Low | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M - I]⁺ |

| 127 | Low | [I]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Varian A-60 NMR Spectrometer or equivalent.[1]

-

¹H NMR:

-

Spectrometer frequency: 60 MHz.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

Pulse width: 30°.

-

-

¹³C NMR:

-

Spectrometer frequency: 15 MHz.

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

Pulse width: 45°.

-

Proton decoupling is employed to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed on the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).[1]

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Attenuated Total Reflectance (ATR).[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any potential impurities.

-

Ionization is achieved by electron impact (EI) with a standard energy of 70 eV.

Instrumentation and Data Acquisition:

-

Instrument: GC-MS system.

-

GC Column: A nonpolar capillary column (e.g., DB-1 or equivalent) is typically used.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Spectroscopic Analysis Workflow.

References

The Solubility of 1-Iodoundecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodoundecane, a long-chain haloalkane utilized in various chemical syntheses. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility behavior based on fundamental chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine its solubility in solvents relevant to their specific applications.

Core Concepts and Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1] this compound possesses a dual nature in terms of its molecular structure: a long, nonpolar undecane chain and a terminal, polarizable iodine atom.

The dominant feature of the this compound molecule is its 11-carbon alkyl chain, which is nonpolar and lipophilic. This extensive hydrocarbon tail dictates that the primary intermolecular interactions are van der Waals forces. Consequently, this compound is expected to be readily soluble in nonpolar organic solvents that also exhibit van der Waals forces as their principal intermolecular attraction.[2][3] Such solvents include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).

The carbon-iodine bond introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and iodine. However, this polarity is relatively weak and localized to one end of the long nonpolar chain.[4] While this terminal polar group may allow for some interaction with polar solvents, the overall nonpolar character of the molecule is expected to limit its solubility in highly polar solvents, particularly those capable of strong hydrogen bonding, such as water. In polar aprotic solvents (e.g., acetone, ethyl acetate), which have dipole-dipole interactions, this compound is likely to exhibit moderate solubility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling, storage, and for the design of solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃I | [2][3][5] |

| Molecular Weight | 282.20 g/mol | [2][3][5] |

| CAS Number | 4282-44-4 | [2][3][5] |

| Appearance | Liquid | [2] |

| Boiling Point | 125-130 °C at 5 mmHg | [2] |

| Density | 1.22 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4849 | [2] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the principle of preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.[6][7][8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical or HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or a UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved liquid this compound is crucial to ensure that the solution is saturated.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

Securely cap the vials to prevent any loss of solvent due to evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle to the bottom of the vials for a period of at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature. This is to avoid any temperature-induced precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic, undissolved droplets of this compound.

-

Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations to create a calibration curve.

-

The concentration of this compound in the saturated solution can be calculated from the concentration of the diluted sample and the dilution factor.

-

3. Data Presentation and Analysis:

-

The solubility should be reported in standard units such as grams of solute per 100 mL of solvent ( g/100 mL), moles of solute per liter of solution (mol/L), or mole fraction.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

-

The temperature at which the solubility was determined must be clearly stated.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

References

- 1. education.com [education.com]

- 2. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. scispace.com [scispace.com]

- 5. This compound [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

The Carbon-Iodine Bond in 1-Iodoundecane: A Gateway to Complex Molecules for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond, particularly in long-chain iodoalkanes like 1-iodoundecane, represents a highly versatile and reactive functional group in modern organic synthesis. Its unique properties make it an invaluable building block for the construction of complex molecular architectures, with significant applications in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the chemical reactivity of the C-I bond in this compound, focusing on its physicochemical properties, reactivity in key transformations, and its role in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

This compound is a colorless to light-yellow liquid at room temperature, characterized by a long, hydrophobic undecyl chain and a highly reactive terminal iodine atom. These structural features dictate its physical and chemical behavior, particularly its solubility in organic solvents and its utility as a synthetic intermediate.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃I | [2][3] |

| Molecular Weight | 282.20 g/mol | [2][4] |

| CAS Number | 4282-44-4 | [2][4] |

| Boiling Point | 125-130 °C at 5 mmHg | [3] |

| Melting Point | 2 °C | [3] |

| Density | 1.22 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4849 |

The Carbon-Iodine Bond: A Locus of High Reactivity

The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that underpins the high reactivity of this compound.[5] This low bond dissociation energy facilitates bond cleavage, making the iodide ion an excellent leaving group in a variety of chemical transformations.

| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Reference |

| C-F | ~485 | |

| C-Cl | ~339 | |

| C-Br | ~285 | [5] |

| C-I | ~240 | [5] |

This inherent reactivity makes this compound a preferred substrate for reactions requiring facile substitution or coupling, often proceeding under milder conditions and with higher yields compared to its chloro- and bromo-alkane counterparts.

Key Chemical Transformations of the C-I Bond

The reactivity of the C-I bond in this compound is harnessed in several fundamental organic reactions, each providing a pathway to diverse molecular structures.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl iodide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the iodide ion and an inversion of stereochemistry if the carbon were chiral.[6]

Relative Sₙ2 Reaction Rates of Primary Haloalkanes with Azide

| Substrate (Proxy) | Leaving Group | Relative Rate Constant (k_rel) |

| 1-Iodobutane | I⁻ | ~30,000 |

| 1-Bromobutane | Br⁻ | 1,000 |

| 1-Chlorobutane | Cl⁻ | 200 |

Data is illustrative of the established reactivity trend for primary alkyl halides in Sₙ2 reactions.[6]

Experimental Protocol: Kinetic Analysis of Sₙ2 Reaction of an Iodoalkane

This protocol outlines a general procedure for determining the second-order rate constant of an Sₙ2 reaction between an iodoalkane (such as this compound) and a nucleophile (e.g., sodium azide) using NMR spectroscopy.[7]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare stock solutions of known concentrations of this compound and sodium azide in the chosen deuterated solvent.

-

Equilibrate the NMR spectrometer to the desired reaction temperature.

-

In an NMR tube, mix the reactant solutions to achieve the desired initial concentrations.

-

Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Monitor the reaction progress by integrating the signals corresponding to a proton on the α-carbon of this compound and the corresponding proton in the product.

-

Calculate the concentrations of the reactants and products at each time point.

-

Plot the appropriate function of concentration versus time (e.g., 1/([Reactant]) for a second-order reaction) to determine the rate constant from the slope of the line.

Diagram of an Sₙ2 Reaction Workflow

Caption: Generalized workflow for a kinetic study of an Sₙ2 reaction.

Carbon-Carbon Bond Forming Reactions

The C-I bond of this compound serves as a versatile handle for constructing new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, undecylmagnesium iodide. This organometallic species is a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.

Experimental Protocol: Formation of Undecylmagnesium Iodide

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an activator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Flame-dry all glassware and assemble the apparatus under an inert atmosphere.

-

Place magnesium turnings and a crystal of iodine in the flask.

-

Dissolve this compound in anhydrous ether in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish, cloudy solution is the Grignard reagent and is typically used immediately in the subsequent reaction.

Diagram of Grignard Reagent Formation

Caption: Simplified mechanism of Grignard reagent formation.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. The high reactivity of the C-I bond allows these reactions to often proceed under mild conditions.

-

Suzuki Coupling: Couples the alkyl iodide with an organoboron compound.

-

Heck Coupling: Couples the alkyl iodide with an alkene.

-

Sonogashira Coupling: Couples the alkyl iodide with a terminal alkyne.

Experimental Protocol: Generalized Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, work up the reaction by removing the solvent, extracting the product with an organic solvent, and washing with aqueous solutions to remove salts.

-

Purify the crude product by column chromatography.

Diagram of a General Cross-Coupling Catalytic Cycle

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Elimination Reactions

Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form undecene. The primary mechanism for a primary alkyl halide like this compound is the E2 (bimolecular elimination) mechanism, which is a concerted process.

The E2 reaction competes with the Sₙ2 reaction. To favor elimination, conditions such as the use of a sterically hindered, strong base (e.g., potassium tert-butoxide), high temperatures, and a less polar solvent are typically employed.

Diagram of the E2 Elimination Mechanism

Caption: The concerted E2 elimination mechanism.

Role in the Synthesis of Bioactive Molecules and in Chemical Signaling

The long alkyl chain and reactive iodine atom of this compound make it a valuable precursor in the synthesis of various bioactive molecules. While its direct incorporation into marketed drugs is not widely documented, its utility lies in the synthesis of complex intermediates and analogs of natural products.

A notable and direct biological role of this compound is its function as a pheromone. It has been identified as an estrus-indicating urinary chemosignal in bovine (Bos taurus).[8] The presence of this compound in the urine of female cattle acts as a chemical signal that attracts bulls and elicits mating behavior.[8] This discovery highlights a fascinating intersection of simple organic molecules and complex biological signaling pathways.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Iodoundecane as a precursor in organic synthesis

An In-depth Technical Guide to 1-Iodoundecane as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃(CH₂)₁₀I) is a linear alkyl iodide that serves as a versatile and valuable precursor in organic synthesis. Its utility stems from the presence of a terminal iodine atom on an eleven-carbon saturated chain. The carbon-iodine bond is relatively weak and highly polarizable, making the iodide an excellent leaving group in a variety of reactions. This reactivity allows for the facile introduction of the undecyl group onto diverse molecular scaffolds.

In the realm of drug development and material science, the incorporation of a long alkyl chain like the undecyl group can significantly alter the physicochemical properties of a molecule. It notably increases lipophilicity, which can enhance a compound's ability to traverse biological membranes or interact with hydrophobic pockets within biological targets. This guide provides a comprehensive overview of this compound's properties, synthesis, and its application in key synthetic transformations, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₁H₂₃I[1][2] |

| Molecular Weight | 282.20 g/mol [1] |

| CAS Number | 4282-44-4[1] |

| Appearance | Liquid |

| Boiling Point | 125-130 °C at 5 mmHg[2] |

| Melting Point | 2 °C[2] |

| Density | 1.22 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.4849[2] |

Synthesis of this compound

This compound can be efficiently synthesized from its corresponding alcohol, 1-undecanol, through a mild iodination reaction, commonly employing iodine and triphenylphosphine. This method is widely applicable for converting primary alcohols to primary alkyl iodides.

Experimental Protocol: Synthesis from 1-Undecanol

This protocol is based on the well-established Appel reaction conditions for the conversion of alcohols to alkyl iodides.

Materials:

-

1-Undecanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of Phosphonium Iodide: Cool the solution in an ice bath. Add iodine (1.1 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

-

Addition of Alcohol: Dissolve 1-undecanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Key Reactions Utilizing this compound

The reactivity of this compound makes it a prime substrate for introducing the undecyl chain in various synthetic contexts.

Nucleophilic Substitution (SN2) Reactions

The carbon-iodine bond in this compound is susceptible to attack by a wide range of nucleophiles. As a primary alkyl iodide, it readily undergoes SN2 reactions. The iodide ion is an excellent leaving group, leading to faster reaction rates compared to its bromo and chloro analogs.[3]

General SN2 Reaction Pathway: The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry (though not relevant for the achiral center in this compound) and displacement of the iodide ion.[3][4][5]

A classic and highly effective SN2 reaction is the Williamson ether synthesis, used to prepare both symmetrical and unsymmetrical ethers.[4][6][7] this compound is an excellent electrophile for this reaction.

Experimental Protocol: Synthesis of an Undecyl Ether

Materials:

-

An alcohol or phenol (1.0 equivalent)

-

This compound (1.2 equivalents)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)[4]

-

Standard glassware for inert atmosphere reactions.

Procedure:

-

Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the alcohol or phenol in the anhydrous solvent. Add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide/phenoxide.

-

Nucleophilic Attack: Add this compound to the solution.

-

Reaction: Heat the reaction mixture (typically 50-100 °C) and stir for 1-8 hours, monitoring by TLC.[4]

-

Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: Purify the resulting ether by column chromatography or distillation.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, undecylmagnesium iodide (CH₃(CH₂)₁₀MgI).[8][9] This organometallic compound is a powerful nucleophile and a strong base, widely used for creating new carbon-carbon bonds.

Experimental Protocol: Formation of Undecylmagnesium Iodide

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Three-necked flask, reflux condenser, dropping funnel, and gas inlet for inert atmosphere.

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and assembled while hot under a stream of inert gas (argon or nitrogen).[8]

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. The iodine helps activate the magnesium surface by reacting with the passivating magnesium oxide layer.[9][10][11]

-

Initiation: Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.

-

Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. While primary alkyl halides like this compound can be challenging substrates due to potential side reactions like β-hydride elimination, modern catalysis has developed systems to effectively couple them.[12] The high reactivity of the C-I bond makes this compound a better substrate than other alkyl halides.[13]

This reaction couples an organoboron compound with an organic halide.[14] For this compound, this typically involves its reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

Setup: To a flask, add the arylboronic acid, the base, and the palladium catalyst.

-

Degassing: Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

-

Addition: Add this compound to the reaction mixture.

-

Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling traditionally joins terminal alkynes with aryl or vinyl halides.[15][16][17] While direct coupling with unactivated alkyl halides is challenging, specialized conditions and catalyst systems have been developed to facilitate this transformation, often requiring specific ligands to prevent side reactions.[12][18]

Generalized Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI) co-catalyst (3-10 mol%)[17]

-

Amine base and solvent (e.g., triethylamine or diisopropylamine)[17]

Procedure:

-

Setup: In a dry, inert-atmosphere flask, combine the palladium catalyst and copper(I) iodide.

-

Addition: Add the solvent/base and the terminal alkyne.

-

Reaction: Add this compound to the mixture and stir at an appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate). Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the resulting alkyne product by column chromatography.

Applications in Drug Development and Material Science

The primary role of this compound in drug development is as a synthetic tool for modulating a molecule's lipophilicity.

-

Optimizing ADME Properties: By attaching the eleven-carbon undecyl chain, medicinal chemists can systematically increase the lipophilicity of a drug candidate. This modification can improve its absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the lipid bilayers of cell membranes.[6]

-

Enhancing Target Binding: The hydrophobic undecyl chain can establish favorable van der Waals interactions within hydrophobic pockets of target proteins or receptors, potentially increasing binding affinity and efficacy.

-

Surfactant Synthesis: The distinct hydrophilic (from a polar head group attached via synthesis) and hydrophobic (the undecyl tail) regions of molecules derived from this compound make them effective surfactants, which have applications in formulation and drug delivery.[19]

-

Material Science: In material science, this compound is used to modify surfaces, imparting hydrophobic properties to various substrates. It is also used in the preparation of functionalized carbon nanotubes and other nanomaterials.[20]

References

- 1. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. benchchem.com [benchchem.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. calibrechem.com [calibrechem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. 1-Iodododecane 98 4292-19-7 [sigmaaldrich.com]

The Undecyl Chain: A Key Building Block in Biochemical Research

An In-depth Technical Guide on the Applications of 1-Iodoundecane as a Precursor for Synthesizing Probes and Modulators of Biological Systems

For researchers, scientists, and drug development professionals, the strategic modification of molecules to probe and influence biological processes is a cornerstone of discovery. While not a direct actor in complex signaling pathways, this compound serves as a fundamental and versatile reagent, providing the undecyl (C11) alkyl chain—a key hydrophobic element—for the synthesis of a diverse array of tools for biochemical research. Its primary role is as an alkylating agent, enabling the introduction of a long, saturated lipid chain to various molecular scaffolds. This modification is critical for creating molecules that can interact with, report on, or inhibit biological targets within the lipophilic environments of cell membranes and protein hydrophobic pockets.

This technical guide explores the applications of this compound as a synthetic precursor, detailing its role in the creation of chemical probes and enzyme inhibitors used to investigate cellular signaling and protein function.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties dictate reaction conditions and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃I | [1] |

| Molecular Weight | 282.20 g/mol | [1] |

| CAS Number | 4282-44-4 | [1] |

| Form | Liquid | |

| Boiling Point | 125-130 °C at 5 mmHg | |

| Density | 1.22 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4849 |

Core Application: Introduction of a Hydrophobic Moiety

The undecyl chain imparted by this compound serves several key functions in the resulting biologically active molecules:

-

Membrane Anchoring: The long alkyl chain facilitates the partitioning of molecules into cellular membranes, allowing for the study of membrane-associated proteins and signaling events.

-

Probing Hydrophobic Pockets: In enzyme inhibitors and other ligands, the undecyl chain can occupy hydrophobic pockets within a protein's active or allosteric sites, contributing to binding affinity and selectivity.

-

Modulating Solubility: The introduction of a significant hydrophobic tail alters the overall solubility of a molecule, a critical factor in its biological availability and utility in aqueous assay conditions.

-

Mimicking Lipid Substrates: For enzymes that process lipid substrates, molecules containing an undecyl chain can act as mimics or competitive inhibitors.

Synthesis of Biochemical Probes

This compound is a key reagent in the multistep synthesis of sophisticated probes for studying biological systems. These probes are designed to report on specific cellular events or to identify and characterize protein targets.

Fluorescent Lipid Probes

Fluorescent lipid probes are invaluable for visualizing and studying the dynamics of cellular membranes. By attaching a fluorophore to a lipid-like scaffold that includes an undecyl chain, researchers can track the probe's localization and movement within the lipid bilayer.

Experimental Workflow: Synthesis of a Generic Undecyl-Containing Fluorescent Probe

Caption: General workflow for synthesizing a fluorescent probe using this compound.

Detailed Methodology: Synthesis of an N-Undecyl-Dansyl Fluorophore

This protocol describes a representative synthesis of a fluorescent probe where an undecyl chain is attached to a dansyl fluorophore.

Materials:

-

This compound

-

Dansyl amide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dansyl amide (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution, followed by the dropwise addition of this compound (1.2 equivalents).

-

Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-undecyl-dansyl fluorescent probe.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis of Enzyme Inhibitors

The hydrophobic undecyl chain is a critical component in the design of inhibitors for enzymes that have hydrophobic binding pockets, particularly those involved in lipid metabolism.

Undecyl Phosphonate Enzyme Inhibitors

Phosphonates are stable analogs of phosphate esters and are often used to design inhibitors of enzymes that process phosphorylated substrates. The incorporation of an undecyl chain can provide the necessary hydrophobicity for binding to the active site of lipid kinases or phosphatases.

Signaling Pathway: Inhibition of a Generic Lipid Kinase

Caption: Inhibition of a lipid kinase by an undecyl-phosphonate inhibitor.

Detailed Methodology: Synthesis of a Diethyl Undecylphosphonate

This protocol outlines the synthesis of a simple undecylphosphonate, which can serve as a scaffold for more complex enzyme inhibitors.

Materials:

-

This compound

-

Triethyl phosphite

-

Toluene

Procedure (Michaelis-Arbuzov Reaction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and triethyl phosphite (1.5 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure. The crude diethyl undecylphosphonate can often be purified by vacuum distillation or silica gel column chromatography.

-

Characterization: Verify the structure of the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Drug Development and Further Applications

The introduction of an undecyl chain using this compound is a strategy employed in the development of various therapeutic agents and research tools:

-

Affinity Chromatography: this compound can be used to synthesize ligands with long hydrophobic linkers for immobilization on chromatography resins. These resins are then used for the affinity purification of proteins that bind to the immobilized ligand.

-

Radiolabeling: While not directly radiolabeled in most off-the-shelf applications, the synthesis of radiolabeled this compound (e.g., with ¹⁴C or ³H) would allow for its use in tracer studies to follow the metabolic fate of the undecyl chain.

-

Isotopically Labeled Standards: this compound can be a precursor in the synthesis of isotopically labeled (e.g., with ¹³C or ²H) lipid standards for use in quantitative mass spectrometry-based lipidomics.

Conclusion

This compound is a foundational reagent in biochemical research, not for its direct biological activity, but for its utility in synthesizing molecules with tailored properties. The undecyl chain it provides is a critical hydrophobic element for creating probes to study cellular membranes, inhibitors for lipid-modifying enzymes, and other tools essential for advancing our understanding of cellular signaling and for the development of new therapeutic agents. The synthetic protocols outlined in this guide provide a starting point for researchers to leverage the properties of the undecyl chain in their own investigations.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Iodoundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures, handling protocols, and storage requirements for 1-Iodoundecane (CAS No. 4282-44-4). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Section 1: Compound Identification and Properties

This compound is a combustible liquid that requires careful handling due to its irritant properties.[1] Below is a summary of its key physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4282-44-4 | [1][2] |

| Molecular Formula | C₁₁H₂₃I | [1][2][3] |

| Molecular Weight | 282.20 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 125-130 °C at 5 mmHg | [1] |

| Density | 1.22 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.4849 | [1] |

| Storage Temperature | Room temperature | [2][4] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][3] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3][5]

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Signal Word | Warning | N/A |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P319 |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring experimental integrity.

Engineering Controls

-

Work must be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

General Handling Workflow

The following diagram outlines a standard workflow for handling this compound, emphasizing critical safety checkpoints.

Caption: General experimental workflow for this compound.

Detailed Experimental Protocol: General Use

-

Preparation: Before handling the reagent, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational and the work area is clear of incompatible materials.

-

Reagent Handling: Transport the sealed container of this compound to the fume hood. Perform all transfers and aliquoting of the chemical within the hood to contain vapors.

-

Reaction Setup: Add this compound to the reaction vessel slowly and carefully. Ensure the reaction is adequately contained and, if necessary, performed under an inert atmosphere.

-

Post-Reaction: Upon completion, any unreacted this compound and reaction byproducts must be treated as hazardous waste.

-

Decontamination and Cleanup: All glassware and equipment that came into contact with this compound must be decontaminated. Dispose of all contaminated disposables, including gloves and wipes, in the designated hazardous waste stream. Wash hands thoroughly after the procedure is complete.

Section 4: Storage and Disposal

Proper storage and disposal are critical for long-term safety.

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

The designated storage class for this combustible liquid is Class 10.[1]

Disposal Procedures

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

-

Do not empty into drains.[6]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[6][8]

Section 5: Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If you feel unwell, call a POISON CENTER or doctor. If not breathing, give artificial respiration. | [5][6][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [5][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [5][6][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [6][7] |

Fire-Fighting Measures

Table 4: Fire-Fighting Guidance for this compound

| Aspect | Instruction | Source(s) |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. | [8] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide. | [6][8] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [8] |

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the diagram below. The primary objective is to contain the spill safely and prevent exposure.

Caption: Decision workflow for responding to a this compound spill.

References

- 1. This compound 98 4282-44-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4282-44-4|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Common Impurities in Commercial 1-Iodoundecane

For researchers, scientists, and drug development professionals utilizing 1-iodoundecane, a thorough understanding of its potential impurities is critical for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides a comprehensive overview of the common impurities found in commercial this compound, their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Potential Impurities

Commercial this compound, typically available with a purity of 98% or higher, may contain a variety of impurities stemming from its synthesis, degradation, or storage.[1][2] These impurities can be broadly categorized as synthesis-related impurities, degradation products, and stabilizers. The presence of these impurities can interfere with chemical reactions, lead to the formation of unexpected byproducts, and impact the overall yield and purity of the desired product.

Data Presentation: Summary of Potential Impurities

The following table summarizes the most probable impurities in commercial this compound, their chemical structures, and their likely origins. While exact concentrations can vary between batches and suppliers, this table provides a qualitative guide for impurity profiling.

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |

| 1-Undecanol | C₁₁H₂₄O | 172.31 | Unreacted starting material from synthesis. |

| Undecene | C₁₁H₂₂ | 154.30 | Byproduct from elimination side reactions during synthesis. |

| Triphenylphosphine Oxide | C₁₈H₁₅PO | 278.28 | Byproduct from the use of triphenylphosphine in the iodination reaction. |

| Residual Solvents (e.g., Dichloromethane, Hexane) | Various | Various | Remnants from the reaction and purification processes. |

| Iodine (I₂) | I₂ | 253.81 | Degradation product due to exposure to light or heat.[3] |

| Other Alkyl Iodides (e.g., 1-Iododecane, 1-Iodododecane) | C₁₀H₂₁I, C₁₂H₂₅I | 268.18, 296.23 | Impurities present in the starting 1-undecanol or from cross-reactivity. |

| Copper | Cu | 63.55 | Added as a stabilizer to inhibit degradation. |

Experimental Protocols for Impurity Detection and Quantification

Accurate identification and quantification of impurities in this compound are crucial for quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Protocol 1: GC-MS Analysis for General Impurities

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a high-purity solvent such as hexane or ethyl acetate.

-

For quantitative analysis, add a known concentration of a suitable internal standard (e.g., dodecane).

-

-

Instrumentation and Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound.

-

Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify impurities by comparing their peak areas to that of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an excellent method for determining the overall purity of the sample and for identifying and quantifying specific impurities without the need for individual impurity standards.

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the this compound sample into a clean NMR tube.

-

Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) and add it to the NMR tube. The amount should be chosen to give a well-resolved signal with an integral comparable to the analyte signals.

-

Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to dissolve the sample and standard completely.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

-

Number of Scans: 8 or more, depending on the desired signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signals of both the this compound and the internal standard.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

-

Identify signals corresponding to impurities (e.g., the -CH₂OH protons of 1-undecanol around 3.6 ppm) and quantify them relative to the internal standard.

-

Visualizing Impurity Formation and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the potential pathways for impurity formation and a logical workflow for their analysis.

Caption: Potential pathways for impurity formation in this compound.

Caption: Logical workflow for the analysis of impurities in this compound.

Conclusion